molecular formula C5H2ClNO3S B3389149 5-Nitrothiophene-3-carbonyl chloride CAS No. 91538-55-5

5-Nitrothiophene-3-carbonyl chloride

Cat. No.: B3389149
CAS No.: 91538-55-5
M. Wt: 191.59 g/mol
InChI Key: KXGBCXFSXKOCKE-UHFFFAOYSA-N
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Description

5-Nitrothiophene-3-carbonyl chloride (CAS: 143981-53-3) is a reactive heterocyclic acyl chloride featuring a thiophene ring substituted with a nitro (-NO₂) group at the 5-position and a carbonyl chloride (-COCl) moiety at the 3-position (Fig. 1). This compound is widely employed as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials due to its electrophilic reactivity. The nitro group acts as a strong electron-withdrawing group, enhancing the electrophilicity of the carbonyl carbon and directing further substitution reactions on the thiophene ring .

Synthesis: It is typically synthesized via nitration of thiophene-3-carbonyl chloride using mixed nitric-sulfuric acid, followed by purification via fractional crystallization .

Properties

IUPAC Name

5-nitrothiophene-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClNO3S/c6-5(8)3-1-4(7(9)10)11-2-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGBCXFSXKOCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30534000
Record name 5-Nitrothiophene-3-carbonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91538-55-5
Record name 5-Nitrothiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30534000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitrothiophene-3-carbonyl chloride
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Preparation Methods

One common method is the nitration of thiophene to produce 5-nitrothiophene, which is then reacted with oxalyl chloride to form 5-Nitrothiophene-3-carbonyl chloride . The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 5-Nitrothiophene-3-carbonyl chloride involves its reactivity as an electrophile due to the presence of the carbonyl chloride group. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The nitro group also contributes to its reactivity, particularly in reduction reactions where it can be converted to an amino group .

Comparison with Similar Compounds

Key Properties :

  • Molecular formula: C₅H₂ClNO₃S
  • Molecular weight: 191.59 g/mol
  • Melting point: 78–80°C
  • Boiling point: Decomposes above 150°C
  • Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO) but hydrolyzes rapidly in water .

The reactivity and applications of 5-nitrothiophene-3-carbonyl chloride are best understood in comparison to structurally related thiophene-based acyl chlorides and nitro-substituted heterocycles. Below is a detailed analysis:

Table 1: Comparative Properties of Thiophene Derivatives
Compound Substituent Positions Melting Point (°C) Reactivity (vs. Amines) Applications
This compound 5-NO₂, 3-COCl 78–80 High Drug intermediates, polymers
2-Nitrothiophene-4-carbonyl chloride 2-NO₂, 4-COCl 65–68 Moderate Dyes, corrosion inhibitors
Thiophene-3-carbonyl chloride 3-COCl 45–47 Low Peptide coupling agents
5-Nitrofuran-2-carbonyl chloride 5-NO₂, 2-COCl (furan) 92–94 Very high Antibacterial agents
Key Comparisons :

Reactivity: The this compound exhibits higher reactivity toward nucleophiles (e.g., amines, alcohols) compared to non-nitro-substituted analogs like thiophene-3-carbonyl chloride. The nitro group’s electron-withdrawing effect polarizes the carbonyl group, accelerating nucleophilic acyl substitution . In contrast, 2-nitrothiophene-4-carbonyl chloride shows reduced reactivity due to steric hindrance from the adjacent nitro and carbonyl groups.

Stability :

  • This compound is less stable under humid conditions than its furan analog (5-nitrofuran-2-carbonyl chloride), as the thiophene ring’s lower aromaticity increases susceptibility to hydrolysis .

Synthetic Utility :

  • Unlike thiophene-3-carbonyl chloride, which is primarily used in peptide synthesis, the nitro-substituted derivative is favored in Suzuki-Miyaura couplings for constructing biaryl systems in drug discovery (e.g., kinase inhibitors) .

Spectroscopic Differentiation: Infrared (IR) spectra of this compound show distinct C=O stretching at 1750 cm⁻¹ and NO₂ asymmetric stretching at 1530 cm⁻¹, whereas non-nitro analogs lack the latter peak .

Research Findings :
  • A 2020 study demonstrated that this compound reacts with primary amines 3x faster than 2-nitrothiophene-4-carbonyl chloride, attributed to resonance stabilization of the transition state .
  • Computational studies (DFT) reveal that the nitro group in the 5-position lowers the LUMO energy (-2.1 eV) of the thiophene ring, enhancing electrophilicity compared to the 2-nitro isomer (-1.7 eV) .

Biological Activity

5-Nitrothiophene-3-carbonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a nitro group and a carbonyl chloride functional group. The presence of the nitro group enhances its reactivity, making it suitable for various chemical modifications that can lead to biologically active derivatives.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 5-nitrothiophene derivatives. For instance, compound 21, which contains a 5-nitrothiophene moiety, has demonstrated significant antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid .

The antimicrobial action of nitrothiophene derivatives is often attributed to their activation by bacterial nitroreductases. This activation leads to the formation of reactive intermediates that can disrupt bacterial cell functions. Research indicates that these compounds exhibit bactericidal effects in vitro and show efficacy in animal models .

Anticancer Activity

In addition to antimicrobial properties, this compound has been investigated for its anticancer activity . Studies have shown that derivatives of this compound exert potent cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. The structure-activity relationship (SAR) analysis indicates that specific substitutions on the thiophene ring can enhance anticancer potency while minimizing toxicity to non-cancerous cells .

Case Study: A549 Cells

In a comparative study, several 5-nitrothiophene derivatives were tested against A549 cells using an MTT assay. The results indicated that compounds with specific structural features significantly reduced cell viability compared to standard chemotherapeutic agents like cisplatin .

CompoundViability (%)Comparison with Cisplatin
Compound 1566%More potent than control
Compound 2145%Comparable to cisplatin

Research Findings

  • Antimicrobial Efficacy : Compounds derived from 5-nitrothiophene have shown promising results against resistant bacterial strains, indicating their potential as novel antimicrobial agents .
  • Cytotoxicity : The anticancer properties of these compounds suggest they could be developed into effective treatments for lung cancer and possibly other malignancies .
  • SAR Insights : Understanding the relationship between chemical structure and biological activity is crucial for designing more effective derivatives with targeted actions against specific pathogens or cancer types .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Nitrothiophene-3-carbonyl chloride
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